molecular formula C16H17N5O3S B2750736 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide CAS No. 313380-57-3

2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No. B2750736
CAS RN: 313380-57-3
M. Wt: 359.4
InChI Key: DVCOGALKZXBHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide” is a unique chemical with the linear formula C30H30N8O4S2 . It has a molecular weight of 630.753 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a purine ring system that is substituted with various functional groups . The purine ring is tetrahydro, indicating that it has been reduced . It also contains a sulfanyl group attached to an acetamide group .

Scientific Research Applications

Crystal Structures and Molecular Conformations

Research on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and its derivatives, has focused on their crystal structures and molecular conformations. These studies reveal the compounds' folded conformations and intramolecular hydrogen bonding, which stabilizes their structures and may influence their reactivity and interactions with biological molecules (Subasri et al., 2016).

Synthesis and Antimicrobial Activity

Another area of interest is the synthesis of new derivatives and their evaluation for antimicrobial activity. For instance, compounds such as N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide have been synthesized and tested for their in vitro antibacterial and antifungal properties. Such research contributes to the search for new antimicrobial agents (Baviskar et al., 2013).

Solid Phase Synthesis Techniques

The development of solid phase synthesis techniques, such as the Pummerer cyclisation, for constructing heterocyclic compounds like oxindoles is another application. This method allows for the efficient cyclization of alpha-sulfanyl N-aryl acetamides to give heterocyclic products, which can be cleaved from the resin in a traceless manner. This approach has potential applications in the synthesis of complex organic molecules (McAllister et al., 2003).

Antiviral and Virucidal Activity

Research on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has explored their antiviral and virucidal activities. These studies are crucial for identifying compounds that can effectively combat viral infections, contributing to the development of new antiviral drugs (Wujec et al., 2011).

Coordination Complexes and Antioxidant Activity

Investigations into coordination complexes constructed from pyrazole-acetamide derivatives have revealed their potential for significant antioxidant activity. Such research provides insights into the design of compounds with beneficial physiological properties, including the ability to mitigate oxidative stress (Chkirate et al., 2019).

Safety and Hazards

As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers, it’s important to handle it with care . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-9-11(17)22)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H2,17,22)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCOGALKZXBHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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